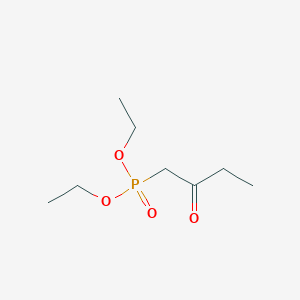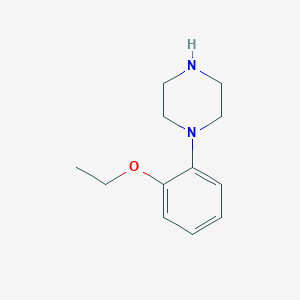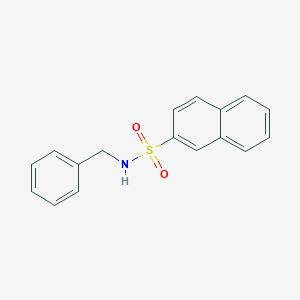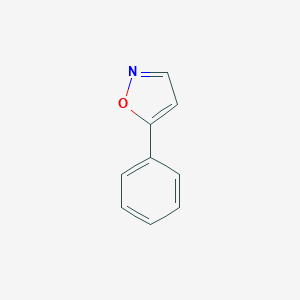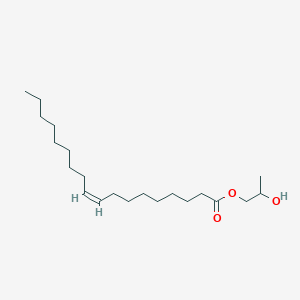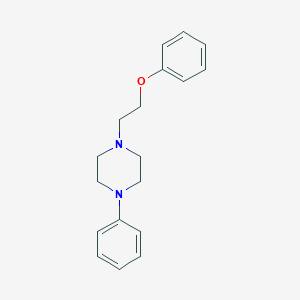
1-(2-Phenoxyethyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenoxyethyl)-4-phenylpiperazine, also known as PEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PEP belongs to the class of piperazine derivatives and has been found to exhibit various pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects.
Mecanismo De Acción
1-(2-Phenoxyethyl)-4-phenylpiperazine acts as a dopamine D2 receptor antagonist and an alpha-1 adrenergic receptor antagonist, which leads to a decrease in dopamine and norepinephrine neurotransmission. 1-(2-Phenoxyethyl)-4-phenylpiperazine also modulates the levels of various neurotransmitters, including serotonin, norepinephrine, and dopamine, which leads to anxiolytic and antidepressant effects.
Efectos Bioquímicos Y Fisiológicos
1-(2-Phenoxyethyl)-4-phenylpiperazine has been found to exhibit various biochemical and physiological effects, including a decrease in dopamine and norepinephrine neurotransmission, an increase in serotonin neurotransmission, and anxiolytic and antidepressant effects. 1-(2-Phenoxyethyl)-4-phenylpiperazine has also been found to exhibit antipsychotic effects by acting as a dopamine D2 receptor antagonist and an alpha-1 adrenergic receptor antagonist.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Phenoxyethyl)-4-phenylpiperazine has several advantages for lab experiments, including its high potency and specificity for dopamine D2 receptors and alpha-1 adrenergic receptors. However, 1-(2-Phenoxyethyl)-4-phenylpiperazine also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
1-(2-Phenoxyethyl)-4-phenylpiperazine has significant potential for therapeutic applications in various neurological and psychiatric disorders. Future research should focus on determining the safety and efficacy of 1-(2-Phenoxyethyl)-4-phenylpiperazine in humans, developing new synthesis methods to improve yield and purity, and exploring the potential of 1-(2-Phenoxyethyl)-4-phenylpiperazine as a therapeutic agent in combination with other drugs. Additionally, further studies should be conducted to determine the potential of 1-(2-Phenoxyethyl)-4-phenylpiperazine in the treatment of other disorders, including addiction and neurodegenerative diseases.
Conclusion:
In conclusion, 1-(2-Phenoxyethyl)-4-phenylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(2-Phenoxyethyl)-4-phenylpiperazine exhibits antipsychotic, anxiolytic, and antidepressant effects by acting as a dopamine D2 receptor antagonist and an alpha-1 adrenergic receptor antagonist and modulating the levels of various neurotransmitters. 1-(2-Phenoxyethyl)-4-phenylpiperazine has several advantages for lab experiments, including its high potency and specificity, but also has some limitations, including its potential toxicity. Future research should focus on determining the safety and efficacy of 1-(2-Phenoxyethyl)-4-phenylpiperazine in humans and exploring its potential as a therapeutic agent in combination with other drugs.
Métodos De Síntesis
1-(2-Phenoxyethyl)-4-phenylpiperazine can be synthesized using various methods, including the reaction of 1-(2-chloroethyl)-4-phenylpiperazine with phenol in the presence of a base or the reaction of 1-(2-phenoxyethyl)-4-chlorophenylpiperazine with sodium hydride. The yield of 1-(2-Phenoxyethyl)-4-phenylpiperazine can be improved by using different reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
1-(2-Phenoxyethyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, anxiety, and depression. 1-(2-Phenoxyethyl)-4-phenylpiperazine has been found to exhibit antipsychotic effects by acting as a dopamine D2 receptor antagonist and an alpha-1 adrenergic receptor antagonist. 1-(2-Phenoxyethyl)-4-phenylpiperazine also exhibits anxiolytic and antidepressant effects by modulating the levels of various neurotransmitters, including serotonin, norepinephrine, and dopamine.
Propiedades
Número CAS |
1037-20-3 |
|---|---|
Nombre del producto |
1-(2-Phenoxyethyl)-4-phenylpiperazine |
Fórmula molecular |
C18H22N2O |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
1-(2-phenoxyethyl)-4-phenylpiperazine |
InChI |
InChI=1S/C18H22N2O/c1-3-7-17(8-4-1)20-13-11-19(12-14-20)15-16-21-18-9-5-2-6-10-18/h1-10H,11-16H2 |
Clave InChI |
UVMOXXAVDKCMPN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1CN(CCN1CCOC2=CC=CC=C2)C3=CC=CC=C3 |
Otros números CAS |
1037-20-3 |
Sinónimos |
1-(2-phenoxyethyl)-4-phenyl-piperazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




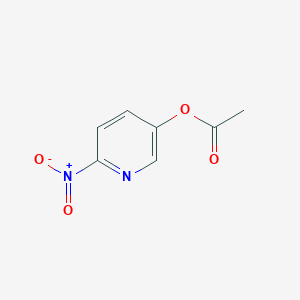


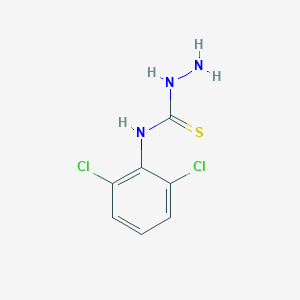
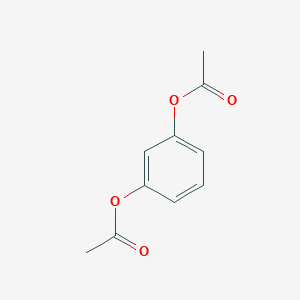
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B86604.png)
